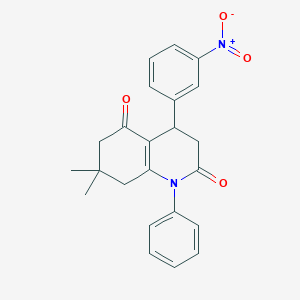
2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide, also known as Varenicline, is a medication used to help people quit smoking. It works by binding to the same receptors in the brain as nicotine, which reduces the cravings and withdrawal symptoms associated with quitting smoking. In
作用機序
2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide works by binding to the same receptors in the brain as nicotine. It binds to the alpha4beta2 nicotinic acetylcholine receptor, which is the primary receptor responsible for nicotine addiction. By binding to this receptor, 2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide reduces the cravings and withdrawal symptoms associated with quitting smoking.
Biochemical and Physiological Effects:
2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide has been shown to have minimal side effects, with the most common being nausea and insomnia. It does not have any known biochemical or physiological effects outside of its intended use as a smoking cessation medication.
実験室実験の利点と制限
One advantage of using 2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide in lab experiments is its specificity for the alpha4beta2 nicotinic acetylcholine receptor. This allows researchers to study the effects of nicotine addiction on this specific receptor. However, one limitation is that 2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide is only effective in reducing cravings and withdrawal symptoms in individuals who are trying to quit smoking. It cannot be used to study the effects of nicotine addiction in individuals who are still smoking.
将来の方向性
There are several potential future directions for research on 2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide. One area of interest is its potential use in treating other addictions, such as alcohol dependence. Another area of interest is its potential use in treating mental health conditions, such as schizophrenia. Additionally, researchers may continue to study the mechanism of action of 2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide and its effects on the alpha4beta2 nicotinic acetylcholine receptor.
合成法
The synthesis of 2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide involves multiple steps, starting with the reaction of 3-chlorophenol with sodium hydroxide to form 3-chlorophenoxide. The 3-chlorophenoxide is then reacted with 1-bromo-2-chloroethane to form 2-(3-chlorophenoxy)ethyl bromide. The final step involves the reaction of 2-(3-chlorophenoxy)ethyl bromide with N-methylpiperidine to form 2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide.
科学的研究の応用
2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide has been extensively studied for its effectiveness in helping people quit smoking. It has been shown to be more effective than other smoking cessation medications, such as nicotine replacement therapy and bupropion. 2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide has also been studied for its potential use in treating other conditions, such as alcohol dependence and schizophrenia.
特性
IUPAC Name |
2-(3-chlorophenoxy)-N-(1-methylpiperidin-4-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-3-15(21-14-6-4-5-12(17)11-14)16(20)18-13-7-9-19(2)10-8-13/h4-6,11,13,15H,3,7-10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUJRCUKDSWSBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CCN(CC1)C)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methyl acetate](/img/structure/B4922017.png)


![N-cyano-N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]guanidine](/img/structure/B4922035.png)


![N-{4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)amino]phenyl}acetamide](/img/structure/B4922064.png)
![3-methyl-1-[2-(3-nitrophenyl)-2-oxoethyl]-2-phenylimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B4922069.png)
![ethyl 1-(4-methyl-7,8-dihydro-6H-cyclopenta[g]quinolin-2-yl)-3-piperidinecarboxylate](/img/structure/B4922084.png)

![N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B4922107.png)
![4-[2-(3-chloro-4,5-diethoxyphenyl)-1-cyanovinyl]benzoic acid](/img/structure/B4922112.png)
![N-(3-chlorophenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4922114.png)
![N-(3-{[4-(4-methylphenyl)-1-phthalazinyl]oxy}phenyl)acetamide](/img/structure/B4922121.png)